
5-(6-Methylpiperidin-2-yl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is a compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as gold(I) complexes, and oxidizing agents like iodine(III) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can also enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and oxazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with anticancer and antimicrobial activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both piperidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-(6-methylpiperidin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-3-2-4-7(11-6)9-5-8(10(13)14)12-15-9/h5-7,11H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
UOKFJMPMCUWVEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)C2=CC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)

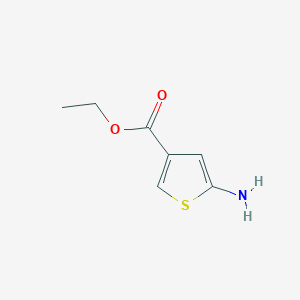
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
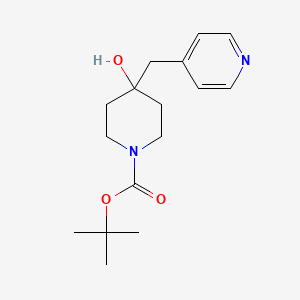
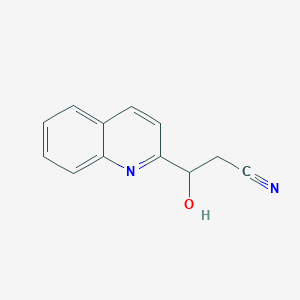
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
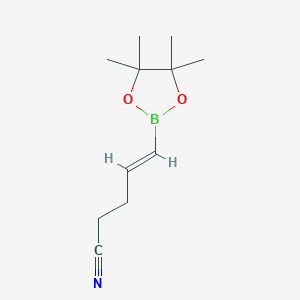
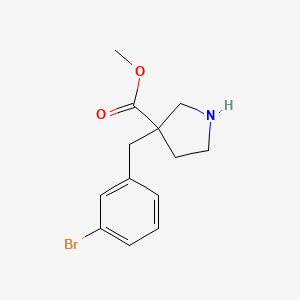
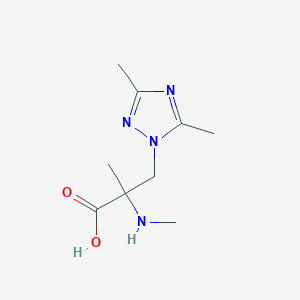
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
